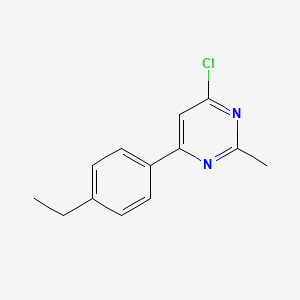
4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed, Suzuki–Miyaura cross-coupling reactions . For instance, a compound was synthesized using compound 3 (0.5 g, 1.0 mmol), 4–29 ethyl-phenyl boronic acid (0.16 g, 1.1 mmol), Pd(PPh3)4 (3 mol%), 1,4-dioxane and water (3:1 ratio), and K2CO3 (0.13 g, 1.0 mmol) .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Suzuki–Miyaura cross-coupling reactions . Protodeboronation of alkyl boronic esters is also a common reaction in organic synthesis .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
In medicinal chemistry, pyrimidine derivatives like 4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine are explored for their potential as anticancer agents. The compound’s structure allows for interaction with various biological targets, potentially inhibiting the growth of cancer cells. Research in this area focuses on synthesizing novel compounds that can be tested for their efficacy against different types of cancer .
Material Science: Electronic Materials
The electronic properties of pyrimidine derivatives make them candidates for use in material science, particularly in the development of electronic materials. Their potential applications include organic semiconductors, which are crucial for flexible electronics and organic light-emitting diodes (OLEDs) .
Industrial Applications: Pesticides
Pyrimidine derivatives are also investigated for their use in industrial applications, such as pesticides. Their chemical structure can be tailored to interact with specific biological pathways in pests, providing a targeted approach to pest control .
Environmental Applications: Metal Complexing Agents
In environmental science, compounds like 4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine may serve as metal complexing agents. This application is significant in the removal or recovery of heavy metals from waste streams, contributing to environmental remediation efforts .
Pharmacology: Drug Development
The pharmacological properties of pyrimidine derivatives are of interest in drug development. These compounds can be designed to modulate various receptors or enzymes within the body, leading to the development of new medications for a range of diseases .
Biochemistry: Enzyme Inhibition
In biochemistry, the focus is on understanding how pyrimidine derivatives can act as enzyme inhibitors. By binding to active sites or allosteric sites on enzymes, these compounds can regulate biochemical pathways, which is crucial for developing treatments for metabolic disorders .
Optoelectronics: UV Absorbers
Arylated triazine-based derivatives of pyrimidine, which share a similar core structure to 4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine, are used in optoelectronics as broad-band UV absorbers. They protect materials from UV radiation and are used in various applications ranging from sunscreens to protective coatings .
Chemical Synthesis: Building Blocks
Pyrimidine derivatives are valuable building blocks in chemical synthesis. They are used to construct more complex molecules through various chemical reactions, including cross-coupling reactions. This versatility makes them essential components in the synthesis of a wide array of chemical products .
properties
IUPAC Name |
4-chloro-6-(4-ethylphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-3-10-4-6-11(7-5-10)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAVQEBGZRIHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



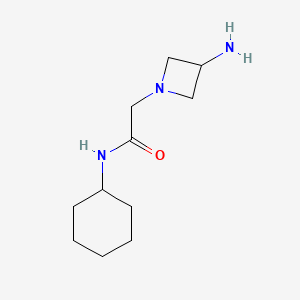
![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)
![2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine](/img/structure/B1487893.png)
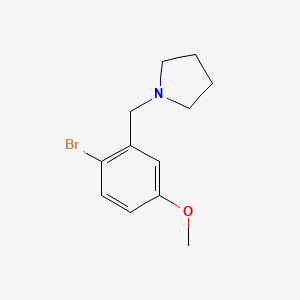
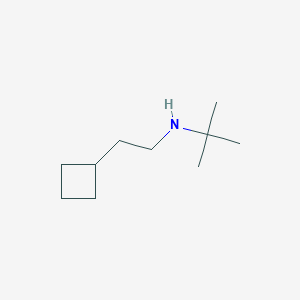


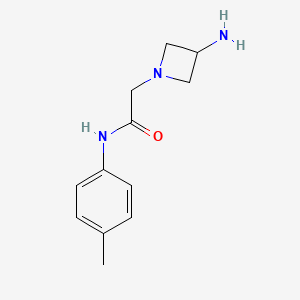
![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)
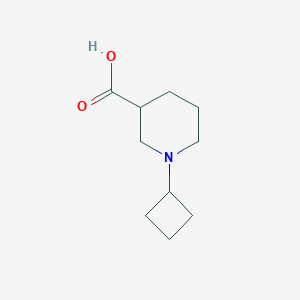
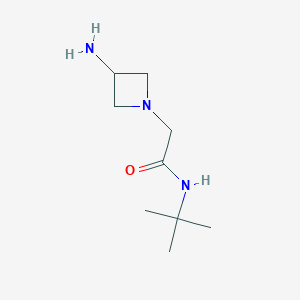

![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)
![2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1487910.png)